An In-depth Technical Guide to 4-Nitro-2-picoline N-oxide: Chemical Properties and Structure
An In-depth Technical Guide to 4-Nitro-2-picoline N-oxide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Nitro-2-picoline N-oxide. This versatile compound serves as a crucial intermediate in the synthesis of a wide array of organic molecules, finding significant use in the pharmaceutical, agrochemical, and materials science sectors.[1][2]
Chemical Structure and Identification
4-Nitro-2-picoline N-oxide, also known as 2-Methyl-4-nitropyridine N-oxide, is a pyridine derivative characterized by a nitro group at the 4-position and an N-oxide functional group.[3] This unique arrangement of functional groups imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis.[1]
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.
-
N-Oxide: The nitrogen atom of the pyridine ring is oxidized.
-
Nitro Group (-NO2): An electron-withdrawing group at the 4-position.
-
Methyl Group (-CH3): An electron-donating group at the 2-position.
The structure of 4-Nitro-2-picoline N-oxide is presented below:
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 4-Nitro-2-picoline N-oxide is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H6N2O3 | [3][4] |
| Molecular Weight | 154.12 g/mol | [3][4] |
| CAS Number | 5470-66-6 | [3][4] |
| Appearance | Yellow to dark yellow crystalline solid | [5][6] |
| Melting Point | 134 - 138 °C | [6] |
| Boiling Point | Not available | [6] |
| Solubility | Low water solubility | [4][5] |
| LogP (Octanol/Water Partition Coefficient) | 0.537 | [4] |
| SMILES | Cc1cc(--INVALID-LINK--[O-])cc[n+]1[O-] | [4] |
| InChI | InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | [3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Nitro-2-picoline N-oxide.
| Spectroscopic Technique | Data Availability and Key Features | Reference |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available. | [3][7] |
| Infrared (IR) Spectroscopy | IR spectrum data is available, which can confirm the presence of the nitro and N-oxide functional groups. | [3][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR data is available. The spectrum would show characteristic shifts for the aromatic protons and the methyl group protons. | [9][10] |
| UV-Vis Spectroscopy | UV-Vis spectral data is available. | [9] |
Synthesis and Reactivity
4-Nitro-2-picoline N-oxide is a key intermediate that can be synthesized and used in various subsequent reactions.
A common method for the synthesis of related nitropyridine N-oxides involves the nitration of the corresponding pyridine N-oxide.[11][12] For instance, 4-nitropyridine N-oxide is synthesized by the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[11][12][13]
Caption: General workflow for the synthesis of 4-nitropyridine N-oxide.
A key feature of 4-nitropyridine N-oxide's reactivity is the ability of the nitro group to be readily replaced by various nucleophiles.[14][15] This makes it an excellent starting material for the preparation of a variety of 4-substituted pyridine derivatives, which are often difficult to synthesize by other methods.[13][15]
Caption: Role of 4-Nitro-2-picoline N-oxide as a versatile intermediate.
Applications
The versatile reactivity of 4-Nitro-2-picoline N-oxide makes it a valuable intermediate in several fields:
-
Pharmaceutical Development: It is integral to the manufacturing of active pharmaceutical ingredients (APIs).[1] Its derivatives have been investigated for various biological activities, including potential use as antibacterial agents.[2][16]
-
Agrochemical Synthesis: It serves as a critical component in the synthesis of modern agrochemicals for crop protection.[1][2]
-
Materials Science: It is a precursor for developing novel functional materials, such as polymers and coatings.[1]
-
Chemical Research: It is used as a model compound in studies focusing on nitropyridine derivatives to understand chemical reactions and biological activities.[1][17]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a related compound, 4-nitropyridine-N-oxide, which illustrates the general methodology.
Synthesis of 4-Nitropyridine-N-oxide [11]
Materials:
-
Pyridine-N-oxide
-
Fuming Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
-
Three-neck flask, magnetic stir bar, reflux condenser, internal thermometer, addition funnel
Procedure:
-
Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, 12 mL of fuming HNO3 is placed. The flask is cooled in an ice bath, and 30 mL of concentrated H2SO4 is added slowly in portions with continuous stirring. The nitrating acid is then brought to a temperature of 20 °C.
-
Reaction Setup: A 100 mL three-neck flask is equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel with a pressure balance. The reflux condenser is fitted with an adapter to safely vent nitrous fumes.
-
Nitration Reaction: 9.51 g (100 mmol) of pyridine-N-oxide is placed in the reaction flask and heated to 60°C. The prepared nitrating acid is transferred to the addition funnel and added dropwise over 30 minutes with stirring. The internal temperature will drop to approximately 40°C. After the addition is complete, the reaction mixture is heated to an internal temperature of 125-130°C for 3 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a 1 L beaker containing 150 g of crushed ice. A saturated sodium carbonate solution is then added in portions until a pH of 7-8 is reached, which will cause strong foaming.
-
Isolation of Product: The resulting yellow crystalline solid, which consists of the product and sodium sulfate, is collected by suction filtration. The crude product is then washed with acetone to remove the insoluble sodium sulfate. The acetone filtrate is evaporated under reduced pressure to yield the yellow product, which is then dried.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from acetone.
Safety Information
4-Nitro-2-picoline N-oxide is considered a hazardous chemical and should be handled with appropriate safety precautions.[18]
-
Hazards:
-
Handling:
-
Storage:
-
Incompatible Materials:
-
Strong oxidizing agents.[18]
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Nitro-2-picoline N-oxide [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Nitro-2-picoline N-oxide [webbook.nist.gov]
- 8. 4-Nitro-2-picoline N-oxide [webbook.nist.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. researchgate.net [researchgate.net]
- 13. sciencemadness.org [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buy 4-Nitro-2-picoline N-oxide | 5470-66-6 [smolecule.com]
- 18. fishersci.com [fishersci.com]
